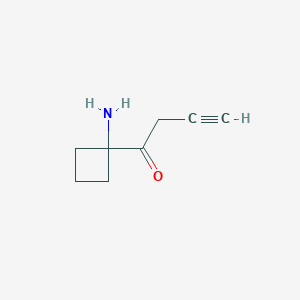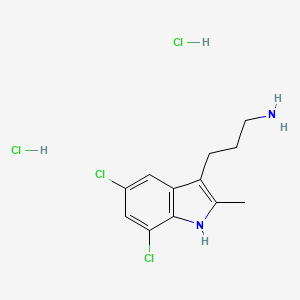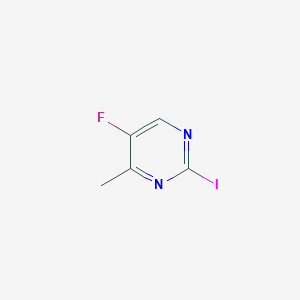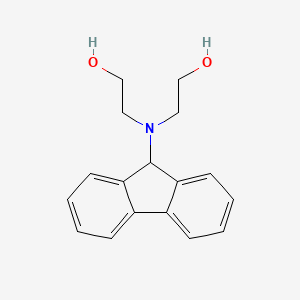
2,2'-(9h-Fluoren-9-ylimino)diethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(9h-Fluoren-9-ylimino)diethanol is an organic compound with the molecular formula C17H19NO2. It contains 39 atoms, including 19 hydrogen atoms, 17 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms The compound features a fluorene backbone with an imino group and two ethanol groups attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9h-Fluoren-9-ylimino)diethanol typically involves the reaction of fluorene derivatives with ethylene oxide under controlled conditions. The process may include the use of catalysts to optimize the reaction yield and efficiency . The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2,2’-(9h-Fluoren-9-ylimino)diethanol may involve large-scale reactors and continuous flow processes. These methods aim to maximize yield while minimizing costs and environmental impact. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
2,2’-(9h-Fluoren-9-ylimino)diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines. Substitution reactions can result in various ether or ester derivatives.
科学研究应用
2,2’-(9h-Fluoren-9-ylimino)diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial materials
作用机制
The mechanism of action of 2,2’-(9h-Fluoren-9-ylimino)diethanol involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The ethanol groups may also play a role in the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
Fluorenone: A related compound with a ketone group instead of an imino group.
Fluorenylamine: Contains an amine group instead of an imino group.
Fluorene: The parent compound without any functional groups attached.
Uniqueness
2,2’-(9h-Fluoren-9-ylimino)diethanol is unique due to its combination of a fluorene backbone with an imino group and two ethanol groups. This structure provides distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
6974-09-0 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
2-[9H-fluoren-9-yl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C17H19NO2/c19-11-9-18(10-12-20)17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,19-20H,9-12H2 |
InChI 键 |
GMXHQOYORGJCHS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N(CCO)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


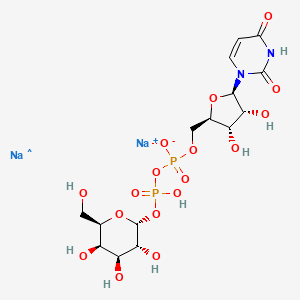
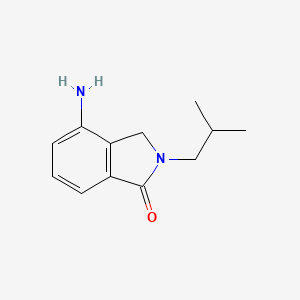
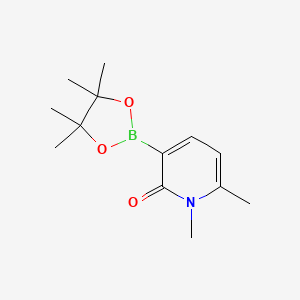
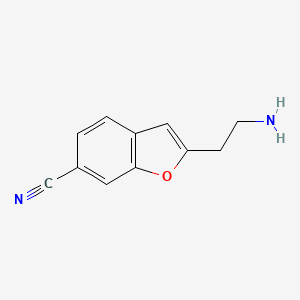
![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
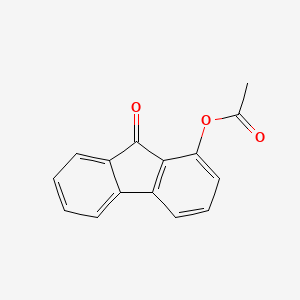
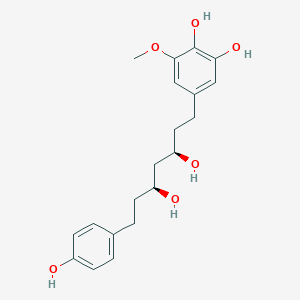
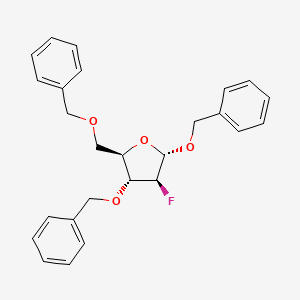
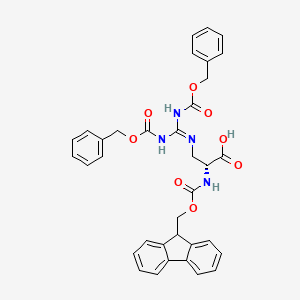
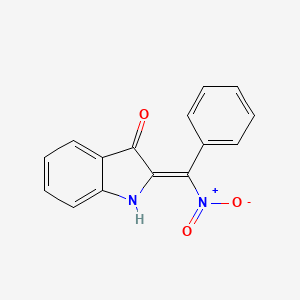
![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
